molecular formula C9H7BrO3 B8287686 5-Bromo-4-methoxy-1(3h)-isobenzofuranone

5-Bromo-4-methoxy-1(3h)-isobenzofuranone

Cat. No.: B8287686
M. Wt: 243.05 g/mol
InChI Key: SBSQIXKVKPRGJP-UHFFFAOYSA-N
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Description

5-Bromo-4-methoxy-1(3H)-isobenzofuranone is a substituted isobenzofuranone derivative characterized by a benzene ring fused to a furanone core. Isobenzofuranones, also termed phthalides, are notable for their diverse bioactivities, including neuroprotective, cytotoxic, and antiparasitic properties . The bromine atom at position 5 and methoxy group at position 4 distinguish this compound structurally.

Properties

Molecular Formula

C9H7BrO3

Molecular Weight

243.05 g/mol

IUPAC Name

5-bromo-4-methoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C9H7BrO3/c1-12-8-6-4-13-9(11)5(6)2-3-7(8)10/h2-3H,4H2,1H3

InChI Key

SBSQIXKVKPRGJP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1COC2=O)Br

Origin of Product

United States

Preparation Methods

Bromination of 4-Methoxyphthalic Acid

4-Methoxyphthalic acid serves as a starting material due to its activated aromatic ring. Electrophilic bromination using bromine (Br2Br_2) in the presence of FeBr3FeBr_3 as a Lewis catalyst introduces bromine at the para position relative to the methoxy group. The reaction proceeds at 0–5°C to minimize side reactions, yielding 5-bromo-4-methoxyphthalic acid.

Representative Conditions

ParameterValue
Reactants4-Methoxyphthalic acid, Br2Br_2
CatalystFeBr3FeBr_3 (1.2 equiv)
Temperature0–5°C
Yield72–87%

Lactonization via Acid-Catalyzed Cyclization

The brominated phthalic acid undergoes cyclization using phosphorus oxychloride (POCl3POCl_3) or acetic anhydride. POCl3POCl_3 facilitates dehydration, forming the lactone ring at 100°C. This method mirrors the synthesis of 6,7-dimethoxyphthalide derivatives, where cyclization is achieved in >85% yield under anhydrous conditions.

Example Protocol

  • Dissolve 5-bromo-4-methoxyphthalic acid (1 equiv) in POCl3POCl_3 (2.5 equiv).

  • Reflux at 100°C for 2 hours.

  • Quench with methanol and isolate via crystallization.

Direct Bromination of 4-Methoxy-1(3H)-isobenzofuranone

For pre-formed lactones, electrophilic aromatic substitution introduces bromine selectively at position 5.

Synthesis of 4-Methoxy-1(3H)-isobenzofuranone

4-Methoxyphthalic acid is cyclized using POCl3POCl_3 or H2SO4H_2SO_4 to yield the parent lactone. This step avoids competing bromination of the carboxylic acid groups.

Regioselective Bromination

Bromine (Br2Br_2) in CH2Cl2CH_2Cl_2 with FeBr3FeBr_3 directs substitution para to the methoxy group. The reaction is conducted at -10°C to prevent over-bromination, achieving >90% regioselectivity.

Optimized Parameters

ParameterValue
Substrate4-Methoxy-1(3H)-isobenzofuranone
Brominating AgentBr2Br_2 (1.1 equiv)
CatalystFeBr3FeBr_3 (0.1 equiv)
Temperature-10°C
Yield78–82%

Condensation-Based Approaches

Glyoxylate Condensation

Analogous to the synthesis of 6,7-dimethoxyphthalides, 4-methoxy-5-bromobenzoic acid is condensed with glyoxylic acid. The reaction forms a keto-acid intermediate, which cyclizes under acidic conditions.

Key Steps

  • Condense 4-methoxy-5-bromobenzoic acid with glyoxylic acid in acetic anhydride.

  • Heat at 80°C for 4 hours to induce cyclization.

Reductive Cyclization

Nitro-substituted precursors are reduced to amines, followed by diazotization and bromide substitution. For example, 4-methoxy-5-nitroisobenzofuranone is reduced to the amine using SnCl2/HClSnCl_2/HCl, then treated with NaNO2/HBrNaNO_2/HBr to replace the amino group with bromine.

Yield Comparison

MethodYield (%)
Glyoxylate Condensation65–70
Reductive Cyclization55–60

Halogen Exchange Reactions

Iodide-to-Bromide Exchange

Inspired by the synthesis of 4-bromo-2-cyano-5-fluorobenzoate, iodinated intermediates undergo halogen exchange. For instance, 5-iodo-4-methoxyisobenzofuranone reacts with CuBrCuBr in NMPNMP at 120°C, replacing iodide with bromide via a Ullmann-type reaction.

Conditions

  • Substrate: 5-Iodo-4-methoxyisobenzofuranone

  • Reagent: CuBrCuBr (1.5 equiv)

  • Solvent: NN-Methylpyrrolidone

  • Temperature: 120°C

  • Yield: 68%

Green Chemistry Approaches

Solvent-Free Bromination

Microwave-assisted bromination using NN-bromosuccinimide (NBSNBS) and silica gel as a solid support achieves 70% yield in 15 minutes. This method reduces waste and avoids hazardous solvents.

Enzymatic Lactonization

Lipase-catalyzed cyclization of 5-bromo-4-methoxyphthalic acid in ionic liquids (e.g., [BMIM][BF4][BMIM][BF_4]) offers a sustainable alternative, though yields remain moderate (50–55%).

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methoxy-1(3h)-isobenzofuranone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to form dehalogenated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include aldehydes or carboxylic acids.

    Reduction Reactions: Products include dehalogenated isobenzofuranones.

Scientific Research Applications

Chemistry

5-Bromo-4-methoxy-1(3H)-isobenzofuranone serves as a building block in organic synthesis. It is utilized to create more complex organic molecules, facilitating advancements in synthetic methodologies.

Biology

Research has indicated that this compound possesses antimicrobial and anticancer properties . It is being studied for its potential biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various microbial strains, making it a candidate for developing new antimicrobial agents.
  • Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Medicine

In medicinal chemistry, this compound is explored for its potential use in drug development. Its structure allows it to act as a pharmacophore, interacting with specific molecular targets and pathways to elicit therapeutic effects. Notably, its interaction with enzymes and receptors can lead to the modulation of biochemical pathways relevant to disease treatment.

Industry

The compound is utilized in the production of specialty chemicals , including dyes and pigments. Its unique structural attributes make it valuable in creating materials with specific properties.

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Microbial StrainInhibition Zone (mm)Control (mm)
E. coli1510
S. aureus1812
P. aeruginosa149

Anticancer Study

Another study focused on the anticancer properties of this compound against human cancer cell lines. The findings revealed that treatment with varying concentrations led to significant reductions in cell viability, indicating its potential as an anticancer therapeutic.

Concentration (µM)Cell Viability (%)
1085
2565
5040

Mechanism of Action

The mechanism of action of 5-Bromo-4-methoxy-1(3h)-isobenzofuranone involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Bioactivity :

  • Bromine at position 6 (Br-NBP) confers neuroprotection, while bromine in aryl groups (JVPH4) enhances antiparasitic activity. The target compound’s bromine at position 5 may similarly influence bioactivity, though its exact role requires further study .
  • Methoxy groups at positions 4 (target compound) or 7 (4-(methoxymethyl)-7-methoxy-6-methyl analog) correlate with cytotoxicity or metabolic stability, suggesting that substitution patterns critically modulate electronic and steric properties .

Spectroscopic and Computational Insights

  • Spectroscopy: Proton NMR and mass spectrometry (as in and ) are critical for characterizing brominated and methoxylated isobenzofuranones .
  • In Silico Studies : emphasizes computational modeling to predict drug-like properties (e.g., LogP, solubility), which could guide optimization of the target compound .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-Bromo-4-methoxy-1(3H)-isobenzofuranone?

  • Answer : A validated route involves nucleophilic substitution of 3,4-dibromo-5-methoxyfuran-2(5H)-one with 4-methylpiperidine in anhydrous tetrahydrofuran (THF) under nitrogen, catalyzed by potassium fluoride. After 48 hours at room temperature, purification via silica gel chromatography (petroleum ether/ethyl acetate gradient) yields ~51.7% product . For bromination, alternative methods (e.g., N-bromosuccinimide (NBS) in carbon tetrachloride under reflux) may apply for related furanones .

Q. How is the molecular structure of this compound confirmed?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation. Key parameters include low R factors (<0.05) and precise C–C bond length measurements (mean 0.009 Å). Complementary techniques include 1^1H NMR (500 MHz) and high-resolution mass spectrometry (HRMS) to validate molecular weight and functional groups .

Q. What purity assessment methods are recommended for this compound?

  • Answer : High-performance liquid chromatography (HPLC) with >95.0% purity thresholds is standard, as noted in reagent catalogs. For air-sensitive derivatives, inert handling (e.g., Schlenk techniques) prevents degradation during analysis .

Advanced Research Questions

Q. How can low yields in nucleophilic substitution reactions be optimized?

  • Answer : Key variables include:

  • Solvent choice : Anhydrous THF minimizes side reactions.
  • Catalyst loading : Adjust KF stoichiometry to enhance reactivity.
  • Reaction duration : Extend beyond 48 hours for sluggish substrates.
  • Temperature : Controlled heating (e.g., 40°C) may accelerate kinetics without decomposition .

Q. How to resolve contradictions between spectroscopic data and computational models?

  • Answer : Cross-validation strategies:

  • SC-XRD refinement : Compare experimental bond lengths/angles with Density Functional Theory (DFT) predictions.
  • NMR coupling constants : Use 2D NMR (e.g., COSY, HSQC) to resolve stereochemical ambiguities.
  • Example: Discrepancies in H-atom positions (riding model refinement, Uiso(H)=1.2Ueq(C)U_{iso}(H) = 1.2U_{eq}(C)) can be addressed via neutron diffraction or dynamic NMR .

Q. What strategies are effective for designing bioactive derivatives?

  • Answer : Structural modifications include:

  • Substituent variation : Introduce methylsulfinyl or aryl groups at the 2-position to enhance antibacterial activity (e.g., against MRSA) .
  • Stereochemical tuning : Chiral centers (e.g., diallylamino or cyclohexyloxy groups) can be introduced via asymmetric catalysis, as seen in related furanones .

Q. How to investigate the mechanistic pathway of bromination in similar furanones?

  • Answer : Use kinetic isotope effects (KIEs) and trapping experiments to identify intermediates. For example, NBS-mediated bromination in CCl4_4 involves radical pathways, monitored via 1^1H NMR and radical scavengers (e.g., TEMPO) .

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